molecular formula C11H12N2O2S B1282283 N,N-Dimethylisoquinoline-5-sulfonamide CAS No. 84468-22-4

N,N-Dimethylisoquinoline-5-sulfonamide

Cat. No.: B1282283
CAS No.: 84468-22-4
M. Wt: 236.29 g/mol
InChI Key: MRHJXMWWAQWJDD-UHFFFAOYSA-N
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Description

. It is known for its molecular weight of 236.29 g/mol and its chemical structure, which includes a sulfonamide group attached to an isoquinoline ring.

Preparation Methods

The synthesis of N,N-Dimethylisoquinoline-5-sulfonamide involves several steps. One common method includes the reaction of isoquinoline with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with dimethylamine to form the final sulfonamide product. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .

Chemical Reactions Analysis

N,N-Dimethylisoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-Dimethylisoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-Dimethylisoquinoline-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

N,N-Dimethylisoquinoline-5-sulfonamide can be compared with other sulfonamide derivatives, such as:

    N,N-Dimethylbenzenesulfonamide: Similar in structure but with a benzene ring instead of an isoquinoline ring.

Properties

IUPAC Name

N,N-dimethylisoquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHJXMWWAQWJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20521005
Record name N,N-Dimethylisoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84468-22-4
Record name N,N-Dimethylisoquinoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20521005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylisoquinoline-5-sulfonamide
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